molecular formula C13H11NO6 B14387952 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- CAS No. 89586-42-5

1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro-

Cat. No.: B14387952
CAS No.: 89586-42-5
M. Wt: 277.23 g/mol
InChI Key: GNABCWNAWRSWAD-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an acetyloxy group, two methyl groups, and a nitro group attached to the benzopyran core.

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzopyran core, followed by the introduction of the acetyloxy, methyl, and nitro groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride for acetylation, methyl iodide for methylation, and nitric acid for nitration. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or hydrogen gas, can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles under appropriate conditions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in the fields of anti-inflammatory and antimicrobial agents.

    Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s overall structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- can be compared with other benzopyran derivatives:

    1H-2-Benzopyran-1-one: Lacks the acetyloxy, methyl, and nitro groups, resulting in different chemical and biological properties.

    8-(Acetyloxy)-1H-2-Benzopyran-1-one: Similar structure but without the methyl and nitro groups, leading to variations in reactivity and biological activity.

    3,6-Dimethyl-1H-2-Benzopyran-1-one: Contains methyl groups but lacks the acetyloxy and nitro groups, affecting its chemical behavior and applications.

The uniqueness of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

89586-42-5

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

(3,6-dimethyl-7-nitro-1-oxoisochromen-8-yl) acetate

InChI

InChI=1S/C13H11NO6/c1-6-4-9-5-7(2)19-13(16)10(9)12(20-8(3)15)11(6)14(17)18/h4-5H,1-3H3

InChI Key

GNABCWNAWRSWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1[N+](=O)[O-])OC(=O)C)C(=O)OC(=C2)C

Origin of Product

United States

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